4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine
Overview
Description
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine is a compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The presence of the fluorine atom in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine typically involves a multi-step process. One common method includes the reaction of 3-fluorophenylhydrazine with an appropriate diketone to form a pyrazole intermediate. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to optimize the yield and purity of the compound .
Chemical Reactions Analysis
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Scientific Research Applications
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine can be compared with other similar compounds such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorinated pyrazole ring and exhibits similar biological activities.
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid: Another fluorinated pyrazole derivative with potent antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(3-fluorophenyl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c15-13-3-1-2-11(8-13)12-9-17-18(10-12)14-4-6-16-7-5-14/h1-3,8-10,14,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISWWJJBQYWYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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